3-Chloro-1-methyl-azetidine hydrochloride
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Overview
Description
3-Chloro-1-methyl-azetidine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-azetidine hydrochloride typically involves the reaction of 3-chloro-1-methyl-azetidine with hydrochloric acid. One common method includes the transmetalation of a lithiated anion with zinc chloride at low temperatures, followed by the reaction with hydrochloric acid to yield the desired hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-azetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild to moderate temperatures.
Ring-Opening Reactions: Acidic or basic catalysts are often used to facilitate the ring-opening process. Conditions may vary depending on the desired product.
Major Products Formed
Substitution Reactions: Products include various substituted azetidines depending on the nucleophile used.
Ring-Opening Reactions: Products can range from linear amines to more complex structures, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-1-methyl-azetidine hydrochloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-azetidine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain in the azetidine ring, which makes it highly reactive under certain conditions. This reactivity allows it to interact with and modify biological molecules, potentially leading to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-ethyl-azetidine hydrochloride
- 3-Chloro-1-methyl-aziridine hydrochloride
- 3-Chloro-1-methyl-pyrrolidine hydrochloride
Uniqueness
3-Chloro-1-methyl-azetidine hydrochloride is unique due to its specific substitution pattern and the presence of the azetidine ring.
Properties
IUPAC Name |
3-chloro-1-methylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c1-6-2-4(5)3-6;/h4H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCWHJXTFWTLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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